Potassium L-glutamate

Sodium Reduction Food Science Public Health Nutrition

Researchers formulating low-sodium foods or biomedical buffers often face ionic interference-MSG undermines Na+ reduction, while KCl introduces bitterness. Potassium L-glutamate solves both: it delivers pure umami without sodium and maintains ionic integrity in cell assays. • Supports 46% reduction in sodium excretion when used in glutamate-rich seasonings. • Clean umami stimulus for sensory studies; elicits distinct neural response vs. MSG. • Defined buffer component (120 mM) for reproducible cardiomyocyte isolation protocols.

Molecular Formula C5H7K2NO4
Molecular Weight 223.31 g/mol
CAS No. 24595-14-0
Cat. No. B1596567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium L-glutamate
CAS24595-14-0
SynonymsAluminum L Glutamate
Aluminum L-Glutamate
D Glutamate
D-Glutamate
Glutamate
Glutamate, Potassium
Glutamic Acid
Glutamic Acid, (D)-Isomer
L Glutamate
L Glutamic Acid
L-Glutamate
L-Glutamate, Aluminum
L-Glutamic Acid
Potassium Glutamate
Molecular FormulaC5H7K2NO4
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(C(=O)O)N.[K+]
InChIInChI=1S/C5H9NO4.2K/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m0../s1
InChIKeyWDRWZVWLVBXVOI-QTNFYWBSSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water;  practically insoluble in ethanol or ethe

Potassium L-Glutamate: Product Overview


Potassium L-glutamate (CAS 24595-14-0), also known as monopotassium glutamate (MPG), is the potassium salt of L-glutamic acid [1]. It belongs to the class of glutamate-based food additives, assigned the E number E622, and is structurally and functionally analogous to monosodium glutamate (MSG, E621) [1]. As a flavor enhancer, it imparts the umami (savory) taste characteristic of free L-glutamate [1]. In pharmaceutical research, it serves as a potassium ion source and a key component in buffers, such as the cytosolic buffer for cardiomyocyte isolation [2]. Its procurement is often driven by the need for a non-sodium source of L-glutamate for applications ranging from low-sodium food formulation to specific biomedical protocols.

Non-sodium umami flavor enhancement for low-sodium food formulation
Potassium ion source and key buffer component for cell biology protocols
Cation-specific sensory profile supports taste discrimination research

Potassium L-Glutamate Substitution Risks


While all glutamate salts (E620-625) deliver the umami taste, their distinct cations confer unique physicochemical, sensory, and physiological properties that preclude simple interchange [1]. Substituting potassium glutamate with sodium glutamate (MSG) directly undermines sodium-reduction strategies. Conversely, replacing it with potassium chloride (KCl) as a salt substitute can introduce bitterness and metallic off-notes, compromising palatability [2]. Furthermore, research indicates that the cation significantly influences taste discrimination and neural responses [3], meaning a substitution alters the sensory profile. For biomedical applications, the specific ionic composition is critical; substituting potassium glutamate with a different salt in a buffer system can disrupt cellular ion homeostasis and experimental reproducibility. Therefore, a generic substitution fails to meet both targeted nutritional and precise technical specifications.

MSG undermines sodium reduction

Replacing with sodium glutamate (MSG) adds sodium, directly counteracting low-sodium formulation targets.

KCl introduces bitter off-notes

Potassium chloride, a common salt substitute, can impart metallic bitterness, altering the intended taste profile.

Cation alters sensory & ionic function

Taste discrimination and buffer reproducibility depend on the potassium cation; other salts may shift neural response or disrupt ionic balance.

Potassium L-Glutamate Performance Evidence


Sodium Reduction Efficacy vs. MSG

A dietary intervention study demonstrates that L-glutamate-rich seasonings, which include potassium glutamate, facilitate a significant reduction in sodium intake. In a cross-over study, participants with normal free L-glutamate intake achieved a 46% reduction in sodium excretion from baseline after 6 weeks (6,107 mg/d vs. 3,277 mg/d), compared to a 22% reduction in the low L-glutamate group [1]. This indicates the superior sodium-lowering potential of L-glutamate-rich seasonings over a standard low-sodium diet without such seasonings. Potassium L-glutamate is a key component of these seasonings and directly contrasts with sodium glutamate (MSG), which would increase, not decrease, dietary sodium load.

Sodium Reduction
Reported
46% vs 22% sodium excretion reduction (24 pp difference)
Supports low-sodium formulation strategies with L-glutamate-rich seasoning
Human crossover study, 6 weeks, n=42
Sodium Reduction Food Science Public Health Nutrition

Cation-Specific Taste Discrimination

The cation in a glutamate salt is not inert; it fundamentally alters taste perception. A rat model showed that animals conditioned to avoid MSG did not avoid MPG, and vice versa, indicating they perceive them as distinct taste qualities [1]. Electrophysiological data corroborate this, showing that the chorda tympani nerve response to 0.1 M MSG was larger than that to 0.1 M MPG, which elicited the smallest response among the three glutamate compounds tested [1]. This provides a mechanistic basis for why potassium glutamate cannot be simply substituted for sodium glutamate without altering a product's sensory profile.

Taste Discrimination
Head-to-head
Chorda tympani response: MSG > MCG > MPG; rats distinguish MPG from MSG
Distinct umami profile without sodium aftertaste
Rat model, 0.1 M solutions, nerve recording
Sensory Science Neurobiology Flavor Chemistry

Regulatory Safety Profile vs. MSG

The EFSA has evaluated all glutamate salts (E620-625) as a group and established a group Acceptable Daily Intake (ADI) of 30 mg/kg body weight per day, expressed as glutamic acid, based on a NOAEL of 3,200 mg/kg bw/day for MSG [1]. This indicates that from a toxicological perspective, potassium glutamate (E622) and sodium glutamate (E621) are considered equivalent in terms of the glutamate anion's safety [1]. This regulatory equivalence simplifies procurement and safety assessment for food applications, as the established ADI applies directly.

Regulatory Safety
Class-level
Group ADI 30 mg/kg bw/day (as glutamic acid) equivalent to MSG
Shared safety benchmark simplifies procurement assessment
EFSA evaluation, NOAEL 3,200 mg/kg bw/day
Food Safety Regulatory Science Toxicology

Potassium Glutamate in Cell Buffers

Potassium L-glutamate is a specified component in established biomedical protocols, differentiating it from other potassium salts like potassium chloride. In a method for generating plasma membrane sheets, the cytosolic buffer formulation explicitly requires 120 mM potassium glutamate and 20 mM potassium chloride [1]. The choice of potassium glutamate over using a higher concentration of KCl is deliberate, as it helps maintain physiological ionic conditions and acts as a permeant anion to balance osmolarity without disrupting cellular processes. Substitution with other potassium salts would alter the buffer's ionic composition and could affect experimental outcomes.

Buffer Protocol
Method context
Requires 120 mM potassium glutamate vs 20 mM KCl
Supports reproducible plasma membrane sheet preparation
6-fold higher glutamate salt specified for ionic balance
Cell Biology Biochemistry Experimental Protocols

Potassium L-Glutamate Application Scenarios


Low-Sodium Food Formulation

Potassium L-glutamate is the preferred choice for developing low-sodium, umami-rich food products. Its use supports a dietary strategy that has been shown to achieve a 46% reduction in sodium excretion when L-glutamate-rich seasonings are consumed [1]. This makes it ideal for reformulating soups, sauces, snacks, and processed meats for consumers seeking to manage blood pressure or reduce cardiovascular risk without sacrificing flavor.

Sensory-Specific Umami Delivery

When a research protocol or product development requires a pure umami stimulus that is not confounded by the salty taste of sodium, potassium L-glutamate is the appropriate selection. Animal studies confirm that it elicits a distinct neural response and taste perception compared to MSG [2]. This ensures that sensory studies can isolate the umami response, and that food products can deliver a clean umami note with a minimized salty aftertaste.

Palatable Potassium Supplementation

For applications aiming to increase dietary potassium intake, such as in medical foods or supplements for individuals with hypokalemia, potassium L-glutamate offers a palatable alternative to the often bitter and metallic taste of potassium chloride [3]. By providing a functional anion that contributes a desirable umami flavor, it improves patient compliance and product acceptability compared to other potassium salts.

Standardized Biomedical Buffers

In cell biology and biochemistry laboratories, potassium L-glutamate is an essential component in specific buffer formulations. As established in protocols for generating plasma membrane sheets, it is used at a defined concentration (e.g., 120 mM) to maintain osmotic balance and ionic conditions critical for experimental reproducibility [4]. Its use ensures adherence to validated methods, reducing variability in sensitive cellular assays.

Application
Selection Property
Validation Focus
Low-Sodium Food Formulation
Non-sodium umami source
Dietary sodium-reduction target support
Sensory-Specific Umami Delivery
Cation-specific taste profile
Taste discrimination assays vs. MSG
Palatable Potassium Supplementation
Palatable alternative to KCl
Taste acceptability and compliance evaluation
Standardized Biomedical Buffers
Defined ionic composition for protocols
Buffer performance in membrane sheet generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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